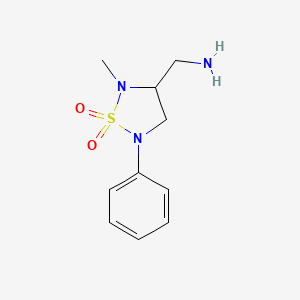

3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

(2-methyl-1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-12-10(7-11)8-13(16(12,14)15)9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKNWTFXYVYYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN(S1(=O)=O)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS Number: 1082499-93-1) is a thiadiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazolidine ring with an aminomethyl group and a phenyl substituent, which may contribute to its biological activity. The molecular weight is approximately 241.31 g/mol .

Antimicrobial Activity

Research indicates that thiadiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazolidine Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | E. coli | 15–19 | 62.5 |

| Other Thiadiazolidines | S. aureus | Varies | Varies |

The compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli, indicating promising antibacterial potential .

Anticancer Activity

Thiadiazolidines have also been evaluated for their anticancer properties. In vitro studies suggest that derivatives can induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity of Thiadiazolidine Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | Human glioblastoma U251 | Not specified | Apoptosis induction |

| Other Thiadiazolidines | Various cancer lines | Varies | Cell cycle arrest |

The compound's ability to induce apoptosis suggests a mechanism that could be harnessed for cancer therapy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazolidine derivatives:

- Synthesis and Evaluation : A study synthesized several thiadiazolidine derivatives and assessed their biological activities against various pathogens. The results indicated that structural modifications significantly influenced antimicrobial efficacy .

- Pharmacokinetic Studies : Preliminary pharmacokinetic profiles were established for some derivatives through spectroscopic techniques and molecular docking studies, suggesting favorable interactions with human serum albumin (HSA), which is crucial for drug delivery .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazolidines exhibit significant antimicrobial properties. Thiadiazolidine compounds have been shown to possess antibacterial and antifungal activities against various pathogens. For instance, studies involving related thiadiazole derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi . The introduction of specific substituents on the thiadiazolidine ring can enhance these properties.

Anticancer Potential

Thiadiazolidines have also been investigated for their anticancer properties. Some derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group or the amine moiety can significantly affect the anticancer efficacy of these compounds.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of thiadiazolidines. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and neuroinflammation . This opens avenues for developing therapeutic agents for neurodegenerative diseases.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The 1,2,5-thiadiazolidine 1,1-dioxide core is shared among related compounds, but variations in substituents significantly alter physicochemical and biological properties. Key comparisons include:

- Substituent Impact: N5-Aryl Groups: Derivatives with electron-withdrawing aryl groups (e.g., nitro, halogens) exhibit enhanced stability and binding affinity to enzymes compared to the target compound’s phenyl group . 3-Aminomethyl: This group introduces a basic nitrogen, which may enhance interactions with acidic residues in enzyme active sites, a feature absent in simpler derivatives .

Pharmacokinetic Considerations

The aminomethyl group in the target compound may improve aqueous solubility compared to non-polar derivatives (e.g., 2c, N5-p-tolyl), though this could also increase metabolic susceptibility.

Preparation Methods

General Synthetic Approach

The synthesis of 3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves:

- Formation of the thiadiazolidine ring via cyclization of substituted thiosemicarbazides or related intermediates.

- Introduction of the sulfone (1,1-dioxide) functionality by oxidation of the corresponding thiadiazolidine.

- Functionalization at the 3-position with an aminomethyl group.

- Incorporation of a phenyl substituent at the 5-position.

This process often requires multi-step reactions including condensation, cyclization, oxidation, and substitution reactions under controlled conditions.

Preparation from Thiosemicarbazide and Substituted Carboxylic Acids

One of the most efficient methods involves the reaction of thiosemicarbazide with carboxylic acids and phosphorus pentachloride to form 2-amino-5-substituted 1,3,4-thiadiazoles, which can be adapted for thiadiazolidine derivatives:

- Step 1: Mix thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a dry reaction vessel.

- Step 2: Grind the mixture at room temperature until complete reaction occurs, then allow to stand to obtain a crude product.

- Step 3: Add alkaline solution to adjust pH to 8–8.2, filter, dry, and recrystallize the product.

This method is characterized by mild reaction conditions, short reaction times, and high yields (>91%) with low toxicity reagents and simple post-treatment.

Cyclization Using Sulfamide and N-Methylethylenediamine

A notable preparation route for 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives involves the reaction of sulfamide with N-methylethylenediamine in pyridine or 1,4-dioxane solvents:

This method provides a versatile platform for synthesizing the thiadiazolidine 1,1-dioxide core and allows further functionalization at the 5-position, such as phenyl substitution.

Oxidative Cyclization of Thiosemicarbazones

Another synthetic route involves oxidative cyclization of thiosemicarbazones using ferric chloride or other oxidants to form 2-amino-5-substituted 1,3,4-thiadiazoles, which can be modified to thiadiazolidine derivatives:

- Thiosemicarbazones are treated with ferric chloride under controlled conditions.

- This induces ring closure and oxidation to the sulfone state.

- The method is applicable to a variety of substituted thiosemicarbazones, including those bearing phenyl groups.

From Bithioureas and Related Precursors

Bithioureas can be cyclized to form 1,3,4-thiadiazoles and related compounds by:

- Treatment with hydrogen peroxide (3%) to yield 2,5-diamino-1,3,4-thiadiazole derivatives.

- Reaction with acetic anhydride to obtain diacetyl derivatives, which can be hydrolyzed to parent thiadiazoles.

These methods provide alternative pathways to prepare thiadiazolidine derivatives with amino substituents.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Solid-phase grinding reaction | Thiosemicarbazide, carboxylic acid, PCl5 | Room temp grinding, alkaline workup | >91 | Simple, mild, low toxicity, high yield |

| Sulfamide reaction | N-methylethylenediamine, sulfamide | Pyridine or dioxane, reflux, 16–20 h | 16–52 | Versatile for thiadiazolidine 1,1-dioxide core; purification by chromatography |

| Oxidative cyclization | Thiosemicarbazones | Ferric chloride oxidation | Variable | Suitable for 2-amino-5-substituted thiadiazoles |

| Bithiourea cyclization | Bithiourea | H2O2 oxidation or acetic anhydride treatment | Variable | Alternative route to amino-substituted thiadiazoles |

Research Findings and Practical Considerations

- The solid-phase grinding method with phosphorus pentachloride is notable for its simplicity, environmental friendliness, and high efficiency.

- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yields and purity, especially in sulfamide-based syntheses.

- Functionalization at the 5-position with phenyl groups is typically achieved by using appropriate aromatic carboxylic acids or benzyl halides in substitution steps.

- The oxidation state of sulfur (1,1-dioxide) is crucial for biological activity and is typically introduced by controlled oxidation after ring formation.

- Purification methods include recrystallization and column chromatography, often using ethyl acetate or mixtures with hexane or methanol.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-2-methyl-5-phenyl-1,2,5-thiadiazolidine 1,1-dioxide, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Adapt methods for structurally similar thiadiazolidine derivatives, such as coupling 3-formyl indole intermediates with aminothiazole precursors under reflux in acetic acid (similar to Scheme 2 in ).

- Route 2 : Use alkylation or sulfonation reactions with chloroethyl or sulfonyl chloride intermediates, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to stabilize reactive intermediates .

- Critical Factors : Reaction time (3–5 hours for reflux), stoichiometric ratios (1:1.1 for nucleophile-electrophile pairs), and acid catalysis (e.g., acetic acid) significantly impact yield. Monitor by TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : Use H and C NMR to confirm the presence of the aminomethyl (-CHNH) group (δ ~2.5–3.5 ppm) and sulfone (-SO) moiety (δ ~130–140 ppm for C). Compare with PubChem data for isothiazolidine dioxide analogs ().

- FT-IR : Identify sulfone stretching vibrations at 1150–1300 cm and NH bending modes at 1600–1650 cm.

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns using databases like PubChem .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate high-purity product.

- Stability : Store under inert atmosphere (N) at -20°C, avoiding moisture. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction mechanisms?

- Methodology :

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like Gaussian or ORCA can predict energy barriers for sulfonation or ring-closure steps .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend optimal solvents/catalysts. Use ICReDD’s integrated computational-experimental workflow to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition or cell viability) across a wide concentration range (nM–mM) to identify non-linear effects.

- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile variability in published data. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

- Methodology :

- DOE Optimization : Apply factorial design (e.g., Box-Behnken) to optimize temperature, pressure, and catalyst loading. Prioritize factors like sulfone group stability under high-shear mixing .

- Flow Chemistry : Use continuous reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonation). Monitor enantiomeric purity via chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.